The compound 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;iron is an iron complex of protoporphyrin IX [1]. Its core structure consists of a porphine ring (four pyrrole units) with a central iron ion and characteristic side groups [2].
The following diagram illustrates the general synthesis and metalation workflow for metalloporphyrin complexes like this iron protoporphyrin:
Synthesis workflow for iron protoporphyrin complex
While a specific protocol for this iron complex was not found, the search results outline general methods for synthesizing similar metalloporphyrins [4] [2].
This iron protoporphyrin complex is the fundamental core of heme B, the most abundant prosthetic group in human biology found in hemoglobin, myoglobin, and cytochromes. Its properties make it a molecule of significant interest in various fields.
The table below compares this iron complex with other metalloporphyrins mentioned in the search results:
| Property | Fe-Protoporphyrin (Hemin) | Zn-Protoporphyrin [3] | Pt-Protoporphyrin IX [2] |
|---|---|---|---|
| Central Metal Ion | Iron (Fe) | Zinc (Zn) | Platinum (Pt) |
| Molecular Weight | ~614.49 g/mol [1] | 624.17 g/mol [3] | 755.7 g/mol [2] |
| Key Applications | Heme protein cofactor, drug metabolism studies | Research chemical, fluorescence studies | Photodynamic therapy, catalysis, OLEDs [2] |
| Soret Band (Typical) | ~400 nm (varies with oxidation & ligation) | Information Missing | 422 nm [2] |
The synthesis of these complexes is typically performed under an inert atmosphere using Schlenk techniques to prevent oxidation of the iron center [1] [2]. A common synthetic pathway involves the reduction of an iron(III) starting material to iron(II), followed by reaction with an axial ligand.
Below is a workflow diagram illustrating the synthesis of a picket-fence porphyrin complex, a common type of iron porphyrin. This specific structure helps prevent the formation of μ-oxo dimers and stabilizes anionic axial ligands [2] [3].
Synthesis workflow for iron(II) picket-fence porphyrin complexes.
The synthesized complexes are characterized using a combination of spectroscopic methods to confirm their structure and electronic properties.
UV-Vis spectroscopy is used to identify the characteristic absorption bands of the porphyrin ring, which are influenced by the central metal ion and its axial ligands [1] [2] [4]. The table below summarizes typical data for high-spin iron(II) picket-fence porphyrins.
| Complex | Solvent | λmax (nm) [log ε] | Assignment |
|---|---|---|---|
| [K(crypt-222)][FeII(TpivPP)(η¹-HCO₃)] [1] | Chlorobenzene | Data Not Explicitly Provided in Article | Soret and Q Bands |
| [K(crypt-222)][FeII(TpivPP)Cl]·C₆H₅Cl [2] | Chlorobenzene | 440 (5.88), 568 (4.59), 612 (4.54) | Soret Band, Q Bands |
Experimental Protocol [1] [2]:
IR spectroscopy helps identify functional groups in the porphyrin ligand and the coordination of axial ligands [1] [2].
| Complex | Key IR Vibrations (cm⁻¹) | Assignment |
|---|---|---|
| [K(crypt-222)][FeII(TpivPP)Cl]·C₆H₅Cl [2] | 3417, 2958-2812, 1680, 1104, 987 | ν(N-H), ν(C-H), ν(C=O), ν(CH₂-O-CH₂ of cryptand), δ(C-C-H) |
Experimental Protocol [2]:
Moving beyond basic spectroscopy, several advanced techniques provide deep insights into the structure and electronic configuration of the complexes.
Single-crystal X-ray diffraction (XRD) provides precise metric parameters for the complex. For example, the high-spin iron(II) center in [K(crypt-222)][FeII(TpivPP)(η¹-HCO₃)] has an average Fe-Np (pyrrole nitrogen) bond length of 2.079 Å and is displaced from the porphyrin mean plane by 0.466 Å [1]. These values are characteristic of a five-coordinate, high-spin complex with an anionic axial ligand.
Density Functional Theory (DFT) calculations complement experimental data [1] [2] [3].
The following diagram illustrates the logical relationship between different characterization techniques and the information they provide.
Relationship between characterization techniques and the information they reveal about iron porphyrin complexes.
The table below summarizes the primary synthetic strategies for obtaining vinyl-substituted porphyrins.
| Strategy | Key Reaction | Precursor | Product | Notes |
|---|---|---|---|---|
| Wittig Reaction [1] | Reaction of a phosphonium ylide with a formylporphyrin | meso-Formylporphyrin | meso-Vinylporphyrin | A classic method for converting an aldehyde to a vinyl group. |
| Aldol-Type Condensation [2] | Base-catalyzed condensation between a formylporphyrin and a methylheterocycle | 2-formyl-meso-tetraphenylporphyrin | Cationic β-vinyl-pyridinium/quinolinium-meso-tetraphenylporphyrin | A one-step process to create cationic vinyl derivatives. |
The following diagram illustrates the primary synthetic routes and subsequent functionalization of vinyl-substituted porphyrins.
Synthetic and functionalization routes for vinyl-substituted porphyrins.
This one-step protocol describes the synthesis of cationic β-vinyl-pyridinium and β-vinyl-quinolinium porphyrins, adapted from a published procedure [2].
The key precursor for vinylporphyrins can be efficiently prepared using the following modern methods.
The vinyl group is a versatile handle for creating diverse structures. Major reactivity pathways include:
The drive to functionalize vinylporphyrins is often motivated by their applications, particularly in biomedicine.
Iron porphyrins can catalyze functionalization of unactivated C–H bonds, where the reaction pathway is controlled by the presence of redox-inactive metal ions.
The oxygen rebound mechanism is fundamental in heme and non-heme oxygenases [1]. The process begins with the active iron(IV)–oxo porphyrin π-cation radical species (Compound I, Cpd I) abstracting a hydrogen atom from a substrate, generating a carbon radical and an Fe(IV)–OH complex. The radical typically recombines with the hydroxyl group to form an alcohol [1].
This oxygen rebound pathway can be completely inhibited by introducing redox-inactive metal ions like Li⁺. The Li⁺ ions act as Lewis acids, coordinating to the iron-oxo species [1]. This binding increases steric hindrance and tunes the redox potential, preventing hydroxyl rebound. The carbon radical then forms a carbocation intermediate, which is trapped by a bromide anion (Br⁻) to yield non-hydroxylated products [1]. This mechanism resembles pathways in P450 enzymes like OleTJE and CYP19A1 that produce desaturated products [1].
Inhibition of oxygen rebound by Li⁺ enables bromination [1]
The table below shows performance of Fe(TDFPP)Cl-catalyzed cyclohexane oxidation with PhIO [1].
| Condition | Total TON | Bromocyclohexane Selectivity | Oxygenated Products |
|---|---|---|---|
| No Metal Bromide | 7 | 0% | Cyclohexanol & Cyclohexanone |
| With LiBr | 45 | >99% | Not Detected |
Reliable synthesis and characterization are crucial for studying iron porphyrin complexes.
This protocol synthesizes novel (η¹-hydrogencarbonato) iron(II) picket-fence porphyrin [K(2,2,2-crypt)][Feᴵᴵ(TpivPP)(η¹-HCO₃)] (Complex I) [2].
Accurately predicting spin states is a major challenge in quantum bioinorganic chemistry. The SSCIP6 benchmark set assesses DFT methods for crystalline iron porphyrins [3].
Workflow for benchmarking DFT methods on spin states [3]
The Crystal Packing Effect (CPE) is partitioned into direct and structural components [3]. Accurate prediction requires accounting for CPE, substituent effects, and Gibbs free energy thermodynamic corrections [3].
The table below summarizes accuracy of dispersion-corrected DFT methods for SSCIP6 benchmark [3].
| Functional Class | Example Functionals | Accuracy for Fe(III) Porphyrins | Key Finding |
|---|---|---|---|
| Double-Hybrid | B2PLYP-D3, DSD-PBEB95-D3 | Highest Accuracy | Correctly predict ground states |
| Hybrid | B3LYP*-D3, TPSSh-D3 | Lower Accuracy | Overstabilize intermediate spin state, leading to incorrect predictions |
Iron porphyrins are functional cores of hemoproteins like hemoglobin, myoglobin, cytochromes, catalases, and peroxidases [4]. Different heme types modulate function through variations in the porphyrin side chains [4].
| Heme Type | PubChem ID | Functional Group at C3 | Functional Group at C8 | Found in |
|---|---|---|---|---|
| Heme A | 7888115 | –CH(OH)CH₂Far | –CH=CH₂ | Cytochrome c oxidase |
| Heme B | 444098 | –CH=CH₂ | –CH=CH₂ | Hemoglobin, Myoglobin |
| Heme C | 444125 | –CH(cystein-S-yl)CH₃ | –CH(cystein-S-yl)CH₃ | c-type cytochromes |
The synthesis of your target iron porphyrin complex can be conceptualized as a two-step process, as illustrated below.
Here are detailed methodologies for the key steps in the synthesis, adapted from reliable organic synthesis procedures.
This procedure is adapted from the synthesis of 3,4-diethylpyrrole [1].
This procedure is adapted from the synthesis of 2,3,7,8,12,13,17,18-octaethylporphyrin (OEP) [1].
This is a generalized protocol for iron insertion, as a specific Fe(II) procedure was not found in the search results. This should be performed under inert atmosphere to maintain the Fe(II) state.
After synthesis, confirm the structure and purity of your compound using the following techniques. The table below summarizes the expected data based on related iron porphyrin complexes [2].
| Analytical Technique | Application / Key Information Obtained |
|---|---|
| Elemental Analysis (EA) | Determines the purity and matches the empirical formula of the complex. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Identifies the chemical environment of hydrogen and carbon atoms in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects functional groups (e.g., C=O of carboxylate, C=C of porphyrin ring). |
| UV-Visible (UV-Vis) Spectroscopy | Characterizes the unique electronic absorption spectrum (Soret and Q-bands) of the porphyrin. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the complex (using MALDI-TOF or ESI methods). |
While a direct application of this specific complex was not found, porphyrins and their metallocomplexes have significant relevance in biomedical research [2].
Iron porphyrin complexes represent a class of bioinspired catalysts that mimic the activity of heme-containing enzymes such as cytochrome P450. These complexes exhibit versatile catalytic capabilities across a broad spectrum of oxidation reactions relevant to pharmaceutical development and fine chemical synthesis. The unique metalloporphyrin architecture facilitates the formation of high-valent iron-oxo intermediates that are responsible for their potent oxidative activity. Iron porphyrins can be systematically modified through the introduction of electron-withdrawing groups and bulky substituents on the porphyrin ring, enhancing their stability and catalytic efficiency under demanding reaction conditions. This tunability makes them particularly valuable for developing selective oxidation methodologies that address challenges in drug development, including the functionalization of unactivated C–H bonds and the stereoselective synthesis of complex molecules.
The historical development of iron porphyrin catalysts spans several generations, with first-generation catalysts comprising simple meso-tetraphenylporphyrin iron(III) complexes. Second-generation catalysts incorporated electron-withdrawing substituents such as halogens on the aryl rings, while third-generation catalysts featured both meso and β-pyrrole modifications to create highly robust oxidation catalysts. Recent advances have focused on heterogenized iron porphyrin systems, such as those supported on multi-walled carbon nanotubes or incorporated into porous organic polymers, which facilitate catalyst recovery and reuse while maintaining excellent catalytic performance. These supported catalysts demonstrate remarkable stability, with some systems maintaining activity over seven successive cycles without significant leaching or degradation, addressing key challenges in sustainable process chemistry for the pharmaceutical industry.
Reaction Setup: In a 25 mL round-bottom flask, charge the iron porphyrin catalyst (1-5 mol%) and LiBr (5-10 equivalents relative to substrate). Add the solvent mixture (10 mL) and stir until complete dissolution is achieved.
Substrate Addition: Introduce the hydrocarbon substrate (1.0 mmol) to the reaction mixture under an inert atmosphere (N₂ or Ar).
Oxidation Initiation: Add the oxidant (1.2 equivalents relative to substrate) portion-wise over 15 minutes while maintaining the reaction temperature at 25°C.
Reaction Monitoring: Monitor reaction progress by TLC or GC-MS. Typical reaction times range from 2-8 hours depending on substrate reactivity.
Workup Procedure: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (5 mL). Extract with dichloromethane (3 × 10 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradients to obtain the pure brominated products.
Catalyst Activation: Place the ferric porphyrin catalyst (2 mol%) in a Schlenk flask and purge with oxygen gas for 10 minutes.
Solvent and Substrate Addition: Add anhydrous acetonitrile (15 mL) followed by 2,3-dimethylindole (0.5 mmol).
Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (O₂ balloon) at room temperature for 3-6 hours.
Process Monitoring: Monitor by TLC until complete consumption of starting material is observed.
Product Isolation: Remove solvent under reduced pressure and purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the cleavage products.
Catalyst Preparation: In a Schlenk tube, charge Fe(TPP)Cl (1-3 mol%) and zinc dust (2 equivalents relative to epoxide).
Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir for 5 minutes to activate the catalyst.
Substrate Introduction: Add epoxide (1.0 mmol) and alkene (1.2 equivalents) followed by triethylamine (0.1 equivalent).
Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring for 4-16 hours under nitrogen atmosphere.
Reaction Monitoring: Monitor by TLC or GC for epoxide consumption.
Workup and Purification: Filter through a pad of Celite to remove zinc dust and concentrate the filtrate. Purify by flash chromatography to obtain tetrahydrofuran products.
The iron porphyrin-catalyzed bromination of unactivated C–H bonds represents a significant advancement in C–H functionalization methodology. This transformation enables the direct conversion of readily available hydrocarbons to alkyl bromides, which are valuable synthetic intermediates for pharmaceutical construction. The unique mechanistic feature of this reaction involves the inhibition of the typical oxygen rebound pathway through the interaction of the iron(IV)-oxo porphyrin π-cation radical intermediate with lithium ions. This interaction redirects the reaction pathway toward carbocation formation, which subsequently reacts with bromide ions to yield brominated products. This mechanism mirrors that observed in certain cytochrome P450 enzymes such as OleTJE and CYP19A1, where desaturated products are formed through similar inhibition of oxygen rebound.
The practical significance of this methodology lies in its exceptional selectivity and broad substrate scope. The reaction demonstrates complete chemoselectivity for bromination over hydroxylation, with cycloalkanes, linear alkanes, and benzyl compounds all undergoing clean conversion to the corresponding bromides. This selectivity profile is particularly valuable in pharmaceutical synthesis where specific functionalization of hydrocarbon frameworks is required without overoxidation. The reaction employs LiBr as an inexpensive, readily available bromide source, enhancing its practical utility for large-scale applications. For drug development applications, this methodology provides a streamlined approach to introduce functional handles into simple hydrocarbon architectures, enabling rapid diversification of molecular scaffolds during structure-activity relationship studies.
Iron porphyrin catalysts effectively mediate the aerobic oxidative cleavage of 2,3-dimethylindole under mild conditions, mimicking the activity of dioxygenase enzymes. This transformation showcases the ability of iron porphyrins to activate molecular oxygen for challenging oxidative bond cleavage reactions. The mechanism proceeds through a proton-coupled electron transfer from the indole substrate to the Fe(III) porphyrin, generating an Fe(II) species that binds O₂ to form a critical superoxo intermediate. This reactive oxygen species then cleaves a second equivalent of substrate, completing the catalytic cycle. This dioxygenase-like activity demonstrates how synthetic iron porphyrins can replicate the function of complex enzyme systems without requiring expensive cofactors.
From a pharmaceutical perspective, this oxidative cleavage methodology provides access to valuable synthetic intermediates from readily available indole precursors. The reaction operates efficiently at room temperature with molecular oxygen as the sole oxidant, making it an environmentally benign and cost-effective approach for the construction of complex molecular architectures. The operational simplicity and mild conditions of this transformation are particularly advantageous for the functionalization of sensitive substrates that might be unstable under harsher oxidative conditions. For drug development applications, this methodology enables the late-stage diversification of indole-containing scaffolds, which are prevalent in pharmaceutical compounds and natural products with biological activity.
Iron porphyrins demonstrate exceptional catalytic activity in the ring-expansion reaction of epoxides with alkenes to produce tetrahydrofuran derivatives, important structural motifs found in numerous biologically active natural products and pharmaceuticals. This transformation proceeds via a novel single electron transfer mechanism that involves reductive ring-opening of the epoxide to generate a benzylic radical, which subsequently adds to the alkene coupling partner. The resulting radical intermediate undergoes homolytic iron-oxygen bond cleavage to yield the tetrahydrofuran product. This redox-neutral process operates with catalyst loadings as low as 1 mol%, representing a significant improvement over previously reported iron salen systems that required substantially higher catalyst loadings (20 mol%).
The development of an enantioselective variant of this transformation using chiral iron salen complexes based on the axially chiral 1,1-binaphthalene backbone represents a significant advancement in stereoselective synthesis. These catalysts provide tetrahydrofuran products with excellent enantioselectivity (up to 92% ee), enabling the asymmetric construction of these important heterocycles. The reaction demonstrates broad substrate scope, accommodating various styrene oxide derivatives and conjugated alkenes to produce 2,4-disubstituted and 2,3,5-trisubstituted tetrahydrofurans in high yields. For pharmaceutical researchers, this methodology provides efficient access to enantiomerically enriched tetrahydrofuran building blocks that are prevalent in biologically active compounds, including annonaceous acetogenins, lignans, and polyether ionophores that exhibit antitumor, antimicrobial, antimalarial, and antiprotozoal activities.
Iron porphyrin-based porous organic polymers (Fe-PPOPs) enable tandem catalytic processes that combine multiple transformations in a single reaction vessel, enhancing synthetic efficiency for complex molecule synthesis. These heterogeneous catalysts feature high surface areas (760-880 m²/g) and permanent porosity that creates protective microenvironments around the catalytic sites, preventing catalyst deactivation through dimerization or oxidative degradation. A representative tandem process catalyzed by Fe-PPOPs involves the conversion of benzyl alcohol to 2-phenyl-quinazolin-4(3H)-one through an in situ oxidation-cyclic aminal formation-oxidation sequence. This cascade transformation exemplifies how iron porphyrin catalysts can orchestrate multiple bond-forming events in a single operation, significantly streamlining synthetic sequences.
The heterogeneous nature of Fe-PPOP catalysts provides practical advantages for pharmaceutical synthesis, including facile catalyst recovery and reuse with minimal loss of catalytic activity over multiple cycles. These materials demonstrate exceptional stability, maintaining structural integrity and catalytic performance at temperatures up to 500°C. The microporous structure of these polymers serves to pre-concentrate reactant molecules, enhancing reaction rates, while also constraining catalyst movement to prevent deactivation through destructive encounters. For process chemistry applications in drug development, these catalysts enable simplified workup procedures and reduced metal contamination in final products, addressing important considerations for pharmaceutical manufacturing. The versatility of Fe-PPOPs is further demonstrated by their ability to function as both redox and Lewis acid catalysts, expanding their utility across diverse reaction manifolds.
Table 1: Performance of Iron Porphyrin Catalysts in Oxidation Reactions
| Reaction Type | Catalyst | Catalyst Loading | Yield (%) | Selectivity | Turnover Number |
|---|---|---|---|---|---|
| C–H Bromination | Fe(TFPP)Cl | 5 mol% | >90 (brominated) | Sole product | ~20 |
| Aerobic Oxidative Cleavage | Fe(TMP)Cl | 2 mol% | Quantitative | N/A | 50 |
| Epoxide Ring-Expansion | Fe(TPP)Cl | 1-3 mol% | 75-98 | 78:22 dr | ~100 |
| Styrene Oxide Methanolysis | Fe-PPOP | 1.2 mol% | Quantitative | Regioselective | >80 |
| Asymmetric THF Formation | Fe(Salen)* | 5 mol% | 40 | 92% ee | 8 |
Table 2: Comparative Performance of Iron Porphyrin Generations
| Porphyrin Generation | Representative Catalyst | Relative Stability | Catalytic Efficiency | Typical Applications |
|---|---|---|---|---|
| First Generation | Fe(TPP)Cl | Low | Moderate | Simple oxidations |
| Second Generation | Fe(TFPP)Cl | Moderate | High | C–H functionalization |
| Third Generation | β-Halogenated Fe(TFPP)Cl | High | Very High | Challenging oxidations |
| Heterogenized Systems | Fe-PPOP | Very High | High | Tandem catalysis, green chemistry |
The appropriate selection of iron porphyrin catalyst is crucial for successful oxidation reactions. First-generation porphyrins (e.g., Fe(TPP)Cl) are suitable for simple oxidation reactions but may lack the stability required for challenging transformations. Second-generation catalysts featuring electron-withdrawing groups (e.g., Fe(TFPP)Cl with pentafluorophenyl substituents) demonstrate enhanced stability and reactivity for C–H functionalization reactions. Third-generation catalysts with additional β-pyrrole halogenation provide the highest levels of stability and are recommended for reactions employing strong oxidants or demanding conditions. For asymmetric transformations, chiral iron salen complexes based on binaphthalene backbones have proven effective for enantioselective epoxide ring-expansion reactions, providing high enantioselectivities (up to 92% ee).
Heterogenized iron porphyrin systems offer significant practical advantages for pharmaceutical applications. Fe–porphyrin catalysts supported on multi-walled carbon nanotubes or incorporated into porous organic polymers (Fe-PPOPs) demonstrate excellent stability and reusability, with minimal loss of activity over multiple cycles. These supported catalysts facilitate product purification and minimize metal contamination in final products, addressing important regulatory considerations for pharmaceutical manufacturing. The porous structure of these materials creates protective microenvironments that prevent catalyst deactivation, mimicking the protective protein environment of natural enzymes. When designing catalytic systems for scale-up, these heterogenized catalysts provide the combined benefits of homogeneous catalysis (high activity, selectivity) and heterogeneous catalysis (easy separation, reuse).
Successful implementation of iron porphyrin-catalyzed oxidations requires careful optimization of reaction parameters. Catalyst loading should be minimized while maintaining reasonable reaction rates, with typical loadings ranging from 1-5 mol%. For C–H bromination reactions, the concentration of LiBr is critical for achieving complete inhibition of the oxygen rebound pathway, with optimal results obtained using 5-10 equivalents relative to substrate. Solvent composition significantly influences reaction outcomes, with mixed solvent systems (CH₂Cl₂/CH₃OH/H₂O, 80:18:2) often providing optimal results by maintaining homogeneous conditions while facilitating catalyst stability.
Oxidant selection represents another critical parameter. Iodosylbenzene derivatives provide efficient oxygen atom transfer, with electron-deficient variants (e.g., pentafluoroiodosylbenzene) accelerating the rate-determining catalyst activation step. Molecular oxygen represents an attractive, environmentally benign oxidant for aerobic oxidation reactions, though pure O₂ typically provides faster reaction rates compared to air. For reactions sensitive to overoxidation, slow addition of oxidant or use of oxygen-controlled atmosphere reactors may be necessary to maintain selectivity. Temperature optimization is substrate-dependent, with most iron porphyrin-catalyzed oxidations performing optimally between 25-60°C. Higher temperatures may accelerate reaction rates but can also promote catalyst decomposition and reduced selectivity.
Iron porphyrin catalysts provide versatile tools for a wide range of oxidation reactions relevant to pharmaceutical research and development. Their ability to mimic and extend the reactivity of cytochrome P450 enzymes enables selective C–H functionalization, aerobic oxidative cleavage, and stereoselective epoxide functionalization under mild conditions. The protocols and applications detailed in these notes provide researchers with practical methodologies for implementing these transformations in drug discovery and process chemistry. Continued development of iron porphyrin catalysts, particularly in the areas of asymmetric catalysis, tandem reactions, and heterogenized systems, promises to further expand their utility in pharmaceutical applications.
This protocol details the synthesis of a zinc(II) metalloporphyrin complex and its application as an electrochemical sensor for dopamine, based on a published study [1]. While it uses zinc, the general methodology for electrode modification is applicable to other metalloporphyrins.
Workflow Overview
The diagram below illustrates the key stages of the experimental process.
The target complex is [Zn(TMPP)(4,4′-bpy)]·CHCl₃, where TMPP is meso-tetra(para-methoxyphenyl)porphyrin and 4,4′-bpy is 4,4′-bipyridine.
This stage prepares the electrochemical sensor by applying the synthesized complex to an electrode surface.
This stage involves using the modified electrode to detect dopamine, typically in a buffer solution.
The versatility of porphyrins in sensing stems from their intrinsic chemical properties, which can be tailored for different applications.
The table below summarizes different sensing approaches using porphyrins.
| Sensing Modality | Analyte Examples | Porphyrin Function | Example Signal Change |
|---|---|---|---|
| Electrochemical [1] [2] | Dopamine, Pharmaceuticals | Electron mediator in redox reaction | Change in oxidation/reduction current (e.g., SWV) |
| Colorimetric [3] | pH, Metal ions (Cu²⁺, Zn²⁺), Cyanide | Chromophore; analyte binding perturbs π-system | Visible color change to the naked eye |
| Fluorescent [3] [4] | Copper ions, Biomolecules | Fluorophore; analyte binding quenches/enhances emission | Fluorescence "turn-off" or "turn-on" |
| Photocatalytic [1] | Organic Dyes (e.g., Methylene Blue) | Catalyst under light irradiation (e.g., blue LED) | Degradation rate of the dye |
The study of electron transfer in porphyrin systems relies on a combination of spectroscopic and electrochemical techniques to elucidate kinetics and mechanisms. The table below summarizes the primary methods identified in the literature.
| Technique | Measured Parameters | Application/Insight |
|---|---|---|
| Transient Absorption Spectroscopy[ [1] | Electron injection yield, injection kinetics (e.g., ultrafast), charge recombination channels (e.g., sub-ns to ns) | Used to correlate molecular structure with electron injection efficiency and identify non-injecting dyes attributed to sample inhomogeneity. |
| Electrochemical Techniques[ [2] | Electron shuttle efficiency (e.g., 0.54 s⁻¹), H₂O₂ transformation dynamics (e.g., 0.38 s⁻¹), reaction reversibility, number of electrons/protons involved | Classified a specific system as a quasi-reversible surface-controlling reaction involving 4 electrons and 2 protons; identified substrate diffusion as the rate-determining step (6.7 × 10⁻² s⁻¹). |
| Spectrometric Techniques[ [2] | Information on competitive ligation, formation of intermediate species | Explored mutual interactions between nano-complexes and heme proteins (e.g., hemoglobin) to understand the electron transfer mechanism. |
| Time-resolved Electrical Probes[ [1] | Charge recombination kinetics | Complemented optical probes to provide a full view of electron transfer kinetics from photogeneration to recombination. |
Based on the search results, here are more detailed methodologies for the key experimental approaches.
This protocol is used to understand the initial electron injection and subsequent recombination events.
This protocol characterizes the electron transfer properties and catalytic performance of immobilized porphyrin systems.
The following diagram outlines the general experimental workflow for characterizing electron transfer in porphyrin-based systems, integrating the techniques described above.
Research has identified several molecular and device engineering strategies that can improve the electron transfer dynamics and overall performance of porphyrin-sensitized systems [ [1]].
The search results I obtained were from scientific journals, which typically report on findings and methodologies at a high level rather than as detailed, step-by-step laboratory protocols. You may need to consult specialized resources or the full texts of the cited articles for comprehensive procedural details.
This protocol outlines the synthesis and testing of a strapped iron-porphyrin catalyst (sc-Fe) for biomimetic CO₂ reduction, where a hanging carboxylate group acts as a key component of the artificial distal pocket [1].
Synthesis of sc-Fe Catalyst
Electrochemical Characterization & Catalysis
The diagram below illustrates the proposed biomimetic mechanism where the carboxylate group and trapped water molecule in the distal pocket work in synergy.
This protocol describes the creation of a biomimetic covalent organic framework (COF) nanozyme, Fe-TAPP-TT, where a vinyl-functionalized porphyrin serves as the building block to create a dual-coordination-sphere catalyst [2].
Synthesis of Fe-TAPP-TT COF
Peroxidase-like Activity Assay
Application: Furfural Oxidation
The workflow for creating and testing the biomimetic COF is summarized below.
The performance of these biomimetic catalysts is quantified against common benchmarks in the table below.
| Catalyst | Application | Key Metric | Reported Value | Benchmark Comparison |
|---|---|---|---|---|
| sc-Fe (Carboxylate) [1] | CO₂ to CO Electrocatalysis | Turnover Frequency (TOF) Enhancement | Increase of 10,000x | vs. perfluorinated iron-tetraphenylporphyrin (F20Fe) at similar low overpotential |
| Fe-TAPP-TT (Vinyl in COF) [2] | Peroxidase-like Activity | Catalytic Efficiency ((K_{cat}/K_M)) | 19.3 M⁻¹s⁻¹ | 264x higher than conventional Fe₃O₄ nanozymes; comparable to natural Cytochrome c |
| Fe-TAPP-TT (Vinyl in COF) [2] | Furfural Oxidation | Conversion / Yield | 99.1% / 53.4% | Under mild conditions |
Immobilizing molecular iron porphyrin catalysts onto solid supports is a key strategy to create robust, reusable, and efficient heterogeneous systems for catalytic applications such as carbon dioxide reduction and oxidation reactions. Heterogenization facilitates catalyst recovery, stability, and integration into flow reactors or electrochemical devices. This document outlines two proven methodologies based on recent research.
This protocol is adapted from a 2025 study on an iron porphyrin catalyst used for CO₂ reduction in the presence of oxygen [1].
This heterogenized catalyst is designed to maintain activity in environments containing oxygen. In electrochemical tests, the (FeDVPP)₂O/CNT system sustained the reduction of CO₂ to CO with a faradaic efficiency (FE) of 62% in the presence of 5% O₂, significantly outperforming an unmodified iron porphyrin (FE of 18%) [1]. The viologen units competitively reduce O₂, protecting the iron porphyrin active site.
This protocol is based on a 2018 report for creating a fluorinated iron-porphyrin polymer network for heterogeneous oxidation catalysis [2].
The resulting fluorinated conjugated micro/mesoporous polymer (FCMP-1) exhibited a BET-specific surface area of 440 m²·g⁻¹ with pore sizes distributed at 0.81 nm (micropores) and 2.9–3.4 nm (mesopores) [2]. When used as a catalyst for the oxidation of substituted toluene to benzoic acid using O₂, it achieved yields between 77% and 88%. It also showed high performance in Baeyer-Villiger oxidation, producing ε-caprolactone with yields from 85% to 98% and >99% selectivity [2]. The fluorinated substituents help stabilize the porphyrin structure against degradation.
The table below summarizes key quantitative data from the two immobilization methods.
| Parameter | Method 1: CNT Support [1] | Method 2: CMP Support [2] |
|---|---|---|
| Support Material | Carbon Nanotubes (CNTs) on Carbon Paper | Conjugated Micro/Mesoporous Polymer (FCMP-1) |
| Immobilization Technique | Physical Adsorption & Nafion Binding | Sonogashira-Hagihara Covalent Cross-linking |
| Catalyst Loading | ~50 nmol·cm⁻² (on electrode) | N/A (integrated into polymer backbone) |
| Surface Area | N/S | 440 m²·g⁻¹ |
| Pore Size | N/S | 0.81 nm & 2.9-3.4 nm |
| Key Application | CO₂ to CO Electroreduction | Oxidation of Toluene to Benzoic Acid |
| Reported Efficiency | 62% Faradaic Efficiency (with 5% O₂) | 77-88% Yield |
| Key Advantage | Tolerance to O₂ in feedstock | High stability and recyclability |
N/S: Not Specified in the provided search results.
The following diagram illustrates the logical sequence and decision points for selecting an appropriate immobilization technique.
Diagram 1: Workflow for Iron Porphyrin Immobilization Strategy Selection.
The molecular design of the iron porphyrin catalyst in Method 1 incorporates specific functional units to achieve a targeted function. The following diagram deconstructs this design logic.
Diagram 2: Logic of a Multi-functional Catalyst for Aerobic CO₂ Reduction [1].
Here are answers to common questions about catalyst selection and reaction condition optimization.
The following table summarizes strategies and quantitative outcomes from recent studies for optimizing iron porphyrin catalysts.
| Optimization Strategy | Catalyst / System | Key Performance Metrics | References |
|---|
| Ligate Tuning (Beta-Substitution) | Fe(III)ClTPPPh4 Fe(III)ClTPPMe4 Fe(III)ClTPPBr4 | Onset Potential (vs. RHE): 0.98 V, 0.77 V, 0.79 V Stability: High stability over 11,000 seconds Pathway: 4e⁻/4H⁺ transfer | [1] | | Catalyst Loading Optimization | Fe(TPP)Cl for epoxide-alkene ring expansion | Loading: 1-5 mol% Yield: 75-98% Key Finding: High yields (98%) achieved with loadings as low as 3 mol% in just 6 hours. | [4] | | System Optimization (ORR) | Iron porphyrin with independent tuning of E₁/₂ and buffer pKa | Finding: Optimal performance was achieved with the most reducing catalyst and a weakly buffered acid, leading to faster catalysis at lower overpotentials. | [5] | | Preventing Side Reactions | Iron porphyrin with LiBr additive | Outcome: Complete inhibition of the oxygen rebound pathway, switching product selectivity from alcohols to brominated compounds. | [2] |
Here are detailed methodologies for key experiments cited in the guides.
This protocol outlines the synthesis and electrochemical evaluation of tailored iron porphyrin catalysts.
This method describes how to intentionally inhibit the oxygen rebound pathway to produce brominated products.
The diagram below illustrates the catalytic cycle for oxygen reduction and the competing degradation pathways, highlighting where common issues occur.
The core principle for making iron porphyrins water-soluble is to attach charged or highly polar functional groups to the periphery of the porphyrin macrocycle. This prevents aggregation and promotes interaction with the aqueous solvent [1].
The table below summarizes the key types of substituents you can use, along with specific examples from recent literature.
| Substituent Type | Specific Functional Groups | Example Iron Porphyrins | Key Characteristics / Experimental Notes |
|---|---|---|---|
| Cationic (Positive Charge) | –N–Methylpyridyl (–C5H4N–CH3+) [2] | [(TMPyP)FeCl]Cl4 [2] | Carries a positive charge; used in catalytic water remediation. |
| Anionic (Negative Charge) | –Sulfonatophenyl (–C6H4–SO3–) [2] [3] | (NH4)4[(TPPS)FeCl] [2] | Carries a negative charge; equally effective as cationic types in suppressing chlorinated byproducts [2]. |
| Anionic (Negative Charge) | –Carboxyphenyl (–C6H4–COOH) [1] [4] | FeTCP, Porphyrin–(COOH)4 [4] | Electron-withdrawing group; can be part of a mixed-substituent design [1]. |
| Anionic (Negative Charge) | –Ethyl Phosphonic Acid (–CH2–CH2–PO3H2) [1] | M1d–M3d complexes [1] | Bis-phosphonate derivatives show excellent resistance to aggregation across wide pH and concentration ranges [1]. |
The following diagram outlines a logical workflow to guide your experimental planning based on your solubility needs and the insights from the search results:
Even with charged groups, you might encounter issues. Here are some specific problems and their solutions based on the research:
Problem: Catalyst Aggregation in Solution
Problem: Low Catalytic Activity or Unwanted Side Reactions
Problem: Decomposition under Harsh Conditions (e.g., high NaOCl)
The following table summarizes core techniques from recent studies for addressing common characterization challenges.
| Characterization Challenge | Recommended Technique | Key Experimental Parameters & Measurables | Application & Insight |
|---|
| Detecting subtle out-of-plane deformations | Low-Frequency Raman Spectroscopy [1] | Frequencies: Down to ~10 cm⁻¹ [1] Key Peak: γ₁₈ peak shift [1] Model Molecule: Nickel porphyrin [1] Theoretical Support: Density Functional Theory (DFT) calculations [1] | Correlates specific Raman peak shifts with saddling/ruffling deformations; essential for structure-function studies. [1] | | Analyzing electronic structure & Q-band absorption | Magnetic Circular Dichroism (MCD) & TD-DFT [2] | Spectra: UV-Vis absorption, MCD, emission [2] Key Analysis: Gouterman's 4-orbital model, HOMO/LUMO energies [2] Calculation Method: TD-DFT [2] | Diagnoses HOMO/LUMO splitting from peripheral substitutions; guides design of red-shifted, intense Q-bands for photodynamic therapy/solar cells. [2] | | High-throughput screening of spectral properties | Machine Learning (ML) & DFT [3] | Method: Combines DFT, Gouterman model, and ML (AutoGluon) [3] Output: Predicts UV-Vis-NIR spectra [3] Accuracy: R² = 0.936 on test data [3] | Enables rapid, accurate prediction of absorption spectra across UV-Vis-NIR, bypassing expensive TD-DFT calculations. [3] | | Comprehensive structural elucidation | Single-Crystal X-ray Diffraction (XRD) [4] [5] | Measurables: Metal-Npyrrole bond length, metal displacement from porphyrin plane (Fe-PC) [5] Complementary Data: IR spectroscopy, Hirshfeld surface analysis [4] | Provides definitive ground-truth for molecular geometry, coordination number, spin state, and intermolecular interactions. [4] [5] |
This protocol is adapted from a 2025 study on detecting porphyrin deformations [1].
Q1: My porphyrin's Q-band is weak and in the wrong position for my application. How can I modify it?
Q2: I suspect my metalloporphyrin has a distorted structure, but standard characterization shows nothing. What technique should I use?
Q3: I need to screen a large library of novel porphyrins for their absorption spectra. Is there a faster method than synthetic characterization?
Q1: What are the primary factors that cause iron porphyrin decomposition during storage? The stability of iron porphyrins is primarily threatened by light, oxygen, and the reactivity of the iron center itself.
Q2: What are the visible signs of iron porphyrin decomposition? A change in the vibrant color of your porphyrin solution or solid is a common indicator. Decomposition can break the conjugated ring system, leading to a noticeable color shift or fading.
The core strategy is to control the storage environment to minimize the factors described above.
| Protection Strategy | Implementation Method | Rationale & Scientific Basis |
|---|---|---|
| Light Protection | Store solutions in amber glassware or vials; wrap solids in aluminum foil. | Prevents population of higher excited states that lead to unique and enhanced photochemical reactivity and degradation [1]. |
| Oxygen Exclusion | Use an inert atmosphere (Argon/Nitrogen) in sealed vials; store solutions degassed under inert gas. | Mitigates O₂ activation at the iron center and prevents the generation of destructive singlet oxygen and superoxide radicals [2] [3]. |
| Singlet Oxygen Scavengers | Include chemical scavengers like L-tryptophan in solution [5]. | Competitively quenches singlet oxygen, a key cytotoxic species generated in porphyrin-oxygen reactions, thereby protecting the porphyrin molecule [5]. |
| Immobilization on a Solid Support | Anchor iron porphyrins on a stable matrix like NaY zeolite [6]. | Enhances stability by isolating catalytic sites, preventing destructive aggregation, and providing a protective microenvironment [6]. |
The following diagram outlines a logical workflow for preparing a stable storage system for your iron porphyrins, incorporating the strategies listed above.
The search results did not contain explicit, step-by-step storage protocols. The strategies provided are synthesized from the fundamental vulnerabilities and stabilization methods discussed across the literature.
For example, while one study shows that immobilizing an iron porphyrin on NaY zeolite creates a stable and reusable photocatalyst [6], and another demonstrates the protective effect of L-tryptophan as a singlet oxygen scavenger in a biological context [5], you would need to adapt and optimize these concepts (e.g., choice of support, scavenger concentration) for your specific compound and storage needs.
The compound "3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin" from your query refers to the core organic structure. This porphyrin ligand is most famously known as Protoporphyrin IX when in its free base form (without a central metal ion) [1]. Its primary biological significance is as the foundation for several heme molecules, which form when different metal ions are incorporated into the center of the ring.
The table below summarizes key metal complexes derived from this porphyrin ligand:
| Complex Name | Central Metal Ion | Molecular Formula | Reported Biological Activity/Use |
|---|---|---|---|
| Heme B [2] | Iron (Fe) | C₃₄H₃₂FeN₄O₄ | Natural cofactor in hemoglobin and cytochromes. |
| Hematin [3] | Iron (Fe³⁺) | Information missing | Inhibits clotting factors; used in research for acute porphyria and as a cancer therapeutic agent. |
| Cobaltic Protoporphyrin IX Chloride [4] | Cobalt (Co) | C₃₄H₃₂ClCoN₄O₄ | Information missing (structure provided). |
| Chromium Protoporphyrin IX [5] | Chromium (Cr) | C₃₄H₃₁CrN₄O₄ | Protoporphyrin IX complex; role in heme biosynthetic pathway. |
While catalytic data is limited, the search results provide details on the experimental biological activity of Hematin (Ferriheme), which is directly relevant for drug development professionals.
The following diagram illustrates the primary biological workflow and research application of Hematin as described in the search results:
The table below summarizes key experimental findings from recent studies, highlighting the enhanced performance of various porphyrin modifications.
| Porphyrin Type | Modification Description | Biological System / Assay | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| BBTPP | Novel porphyrin with multiple ether groups in side chains. | PC-9 human lung cancer cells; Sonodynamic Therapy (SDT) with pulsed low-intensity ultrasound. | Induced 18.87% apoptosis vs. 1.71% (control) and 11.18% for HMME (a common porphyrin sensitizer). Generated significantly higher levels of intracellular ROS and lipid peroxidation. [1] | |
| PdC14 | Palladium metal center + hydrophobic C14 chain. | Photodynamic Inactivation (PDI) of bacteriophage ΦX174 (a model virus). | Most effective porphyrin tested. Inactivation rate order: TMPyP < C14 < PdT4 < PdC14. Combined Pd2+ ligation and C14 functionalization enhanced virus inactivation. [2] | |
| PdT4 | Palladium metal center inserted into TMPyP base. | Photodynamic Inactivation (PDI) of bacteriophage ΦX174. | Increased the virus inactivation rate by a factor of ~2.5 compared to the non-metal TMPyP. [2] | |
| C14 | Single hydrophobic C14 chain added to TMPyP. | Photodynamic Inactivation (PDI) of bacteriophage ΦX174. | Showed higher efficacy than TMPyP, but less than metallated versions (PdT4, PdC14). [2] | |
| Hemin | Natural iron-containing porphyrin (Fe(III)PPIX). | Interaction with G-quadruplex (G4) DNA structures in chromatin; Gene transcription regulation. | Binds specifically to parallel G4 structures (KD = 1.52 ± 0.04 μM). Promotes genome-wide G4 formation and alters chromatin landscapes, regulating transcription. [3] |
For reproducibility, here are the methodologies used in the key studies cited above.
The following diagrams illustrate the core mechanisms and signaling pathways through which natural heme and modified porphyrins exert their biological effects.
This diagram summarizes the key regulatory roles of natural heme in cellular processes.
This diagram outlines a generalized experimental workflow for testing porphyrin efficacy, based on the cited protocols.
The table below summarizes the key performance metrics of iron porphyrin-based sensors and other metal complexes, highlighting their applications and advantages.
| Material Type | Target Analyte | Key Performance Metrics | Advantages | References |
|---|
| Fe-based Ordered Carbonaceous Framework (Fe-OCF) | Hydrogen Peroxide (H₂O₂) | • Linear reduction current response to H₂O₂. • High Fe(III) site content (6.9 wt%). • Bidirectional electrocatalytic behavior. • Superior stability vs. molecular Fe-porphyrin. | Mimics enzyme functionality; high electrical conductivity; excellent chemical/thermal stability. | [1] | | Fe-porphyrin/TiO₂ with Hemoglobin | Hydrogen Peroxide (H₂O₂) | • Electron shuttle efficiency: 0.54 s⁻¹. • H₂O₂ transformation dynamics: 0.38 s⁻¹. • Rate-determining step (substrate diffusion): 6.7 × 10⁻² s⁻¹. | Direct electron transfer; competitive ligation improves photo-electrical conversion efficiency. | [2] | | Spin Crossover (SCO) Complexes | Gases (NH₃, CO₂, VOCs) | • Reversible change in spin state. • Readouts: magnetic, optical color, electrical shifts. • Multi-model sensing capability. | High selectivity/sensitivity; multiple readouts (color, magnetism); responsive to external stimuli. | [3] | | General Metal Complexes | Various (drugs, metals, anions) | • High chromophore/fluorophore activity. • Used in "switch on/off" sensing strategies. • High selectivity in sample preparation (e.g., D-DLLME). | Detects non-chromophoric analytes; customizable for specific needs; cost-effective fluorescence sensing. | [4] [5] |
To ensure reproducibility, here are the detailed methodologies from key studies on iron porphyrin-based sensors.
This protocol describes the creation of a highly stable and sensitive nano-structured sensor material [1].
This method outlines the preparation of a functional electrode and the evaluation of its electron transfer properties [2].
The following diagrams illustrate the operational principles and experimental workflows for the sensors discussed.
This diagram illustrates the core signaling mechanism of a biomimetic iron porphyrin sensor, which mimics natural enzymes.
This diagram outlines the key steps for creating and testing an iron porphyrin-based electrochemical sensor.
| Catalyst Material | Application/Reaction | Key Performance Metrics | Conditions | Reference |
|---|---|---|---|---|
| Cu-TMCPP/CNT | Electrochemical CO₂ Reduction (ECR) | Total Hydrocarbon FE: 75.68% (CH₄ FE: 37.3%); Partial current density: 91.8 mA cm⁻² | -1.08 V vs. RHE | [1] |
| Ni(II)-based Porphyrin Polymer (POP-2) | Bifunctional Water Splitting (OER & HER) | OER Onset Potential: 1.45 V vs. RHE; HER Onset Potential: ~159 mV; Tafel Slopes: 167 mV dec⁻¹ (OER), ~82 mV dec⁻¹ (HER) | Acidic/alkaline electrolyte | [2] |
The high performance of these catalysts is rooted in specific synthesis and immobilization strategies.
Catalyst Synthesis and Immobilization: A common and effective strategy involves immobilizing molecular porphyrins onto conductive supports. For the high-performing Cu-TMCPP/CNT catalyst, copper porphyrin (Cu-TMCPP) molecules were immobilized on multi-wall carbon nanotubes (MWCNTs). This configuration creates an ultrathin catalytic layer, suppresses the competing Hydrogen Evolution Reaction (HER), and enhances electron transfer [1]. Another approach is synthesizing porphyrin-based porous organic polymers. As demonstrated with POP-2, assembling metalloporphyrins with linkers like naphthalenetetracarboxylic dianhydride (NTCDA) creates stable, conjugated 2D networks with optimized electronic structures [2].
Electrochemical Evaluation Protocol: Standard experimental setup involves a three-electrode system within an electrochemical cell [3].
The catalytic activity is governed by the metal center and the surrounding structure. The following diagram illustrates the experimental workflow for developing and validating these catalysts.
The choice of metal center is critical as it determines the reaction pathway. For CO₂ reduction, metals like Fe, Co, and Ni in a porphyrin structure are highly selective for producing CO, while Cu is unique in its ability to further reduce intermediates to hydrocarbons like CH₄ [3]. For water splitting, Ni has been shown to offer favorable hydrogen binding energy and electronic structure for both OER and HER [2].
While porphyrin-based catalysts are highly promising, their path to widespread industrial use requires overcoming several challenges: